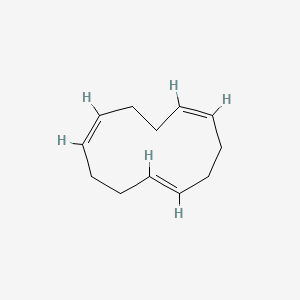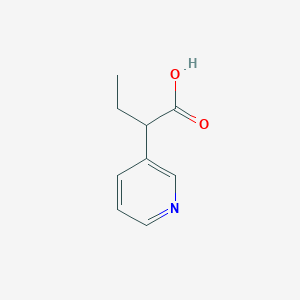
(3-Aminophenyl)boronic acid sulfate
Descripción general
Descripción
(3-Aminophenyl)boronic acid sulfate: is an organic compound with the molecular formula C6H8BNO2.H2O4S. It is a boronic acid derivative that contains an amino group attached to the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Mecanismo De Acción
Target of Action
Boronic acid derivatives are known to selectively bind with diol-containing compounds . This property allows them to interact with various biological targets, particularly saccharides and glycosylated biomolecules .
Mode of Action
(3-Aminophenyl)boronic acid sulfate, like other boronic acid derivatives, is commonly used as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it forms carbon-carbon (C-C) bonds by reacting with aryl or vinyl halides . The compound’s boronic acid group plays a crucial role in this process, acting as a nucleophile that can transfer its organic group to a transition metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura coupling is a key biochemical pathway involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The boronic acid group in the compound is transferred from boron to palladium during transmetalation , leading to the formation of new C-C bonds .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its absorption and distribution in biological systems.
Result of Action
The primary result of the action of this compound is the formation of new C-C bonds through Suzuki-Miyaura coupling . This property is widely utilized in organic synthesis, including the synthesis of natural products, materials, polymers, and liquid crystals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which it participates are typically performed under mild and functional group-tolerant conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
(3-Aminophenyl)boronic acid sulfate is known for its ability to selectively bind with diol-compounds . This property makes it useful in the development of sensors for detecting saccharides and glycosylated biomolecules . It can be immobilized on a metal substrate via a self-assembled monolayer .
Cellular Effects
Its ability to bind with diol-containing biomolecules suggests that it may interact with various cellular components and influence cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is largely based on its ability to bind with diol-containing compounds . This interaction can influence various biochemical reactions, potentially affecting enzyme activity, gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
It is known to be relatively stable under normal conditions, with a melting point of over 300°C .
Metabolic Pathways
Its ability to bind with diol-containing compounds suggests that it may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Its solubility in water suggests that it may be readily transported and distributed in aqueous environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)boronic acid sulfate typically involves the reaction of 3-aminophenylboronic acid with sulfuric acid. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the stability of the product. The compound is usually obtained as a crystalline powder .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (3-Aminophenyl)boronic acid sulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: (3-Aminophenyl)boronic acid sulfate is used in the synthesis of phenylboronic acid-functionalized materials, which are employed in various chemical sensors and catalysts .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also utilized in the development of biosensors for detecting biomolecules .
Medicine: It is also explored for its role in targeted drug delivery systems .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other organic compounds. It is also employed in the development of advanced materials for electronic and optical devices .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Aminophenylboronic acid
- 2-Aminophenylboronic acid
Comparison: (3-Aminophenyl)boronic acid sulfate is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and binding properties. Compared to phenylboronic acid, the presence of the amino group enhances its solubility and interaction with biological molecules. The position of the amino group also differentiates it from 4-aminophenylboronic acid and 2-aminophenylboronic acid, leading to distinct chemical and biological properties .
Propiedades
IUPAC Name |
(3-aminophenyl)boronic acid;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.H2O4S/c8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h1-4,9-10H,8H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVGYYBQCXVVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N)(O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10985112 | |
| Record name | (3-Aminophenyl)boronic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66472-86-4, 280563-63-5 | |
| Record name | (3-Aminophenyl)boronic acid hemisulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66472-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC87958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Aminophenyl)boronic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 280563-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dichloro-[2,2]-paracyclophane](/img/structure/B3422945.png)

![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3422954.png)









